REACTION_CXSMILES
|
C(N(CC)CC)C.[OH:8][CH:9]1[CH2:12][N:11]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:10]1.S(=O)(=O)=O.N1C=CC=CC=1>CS(C)=O>[O:8]=[C:9]1[CH2:12][N:11]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:10]1 |f:2.3|
|
Name
|
|
Quantity
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2.47 mL
|
Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
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OC1CN(C1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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5 mL
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Type
|
solvent
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
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S(=O)(=O)=O.N1=CC=CC=C1
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Name
|
|
Quantity
|
6.5 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the mixture was stirred at room temperature for 1.5 hrs
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The mixture was poured onto ice-water
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (3×50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
organics combined dried with sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CN(C1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 500 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |